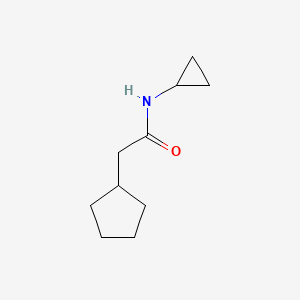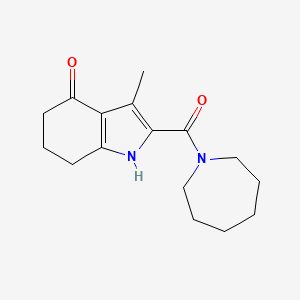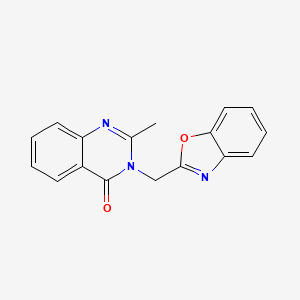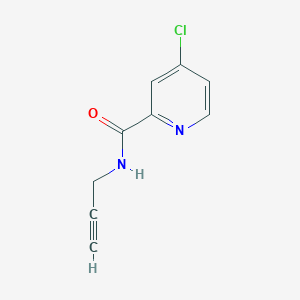
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to an increase in locomotor activity and a decrease in food intake. This compound has also been shown to have analgesic effects and to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments is its unique properties. This compound has been shown to have a high affinity for dopamine transporters, which makes it a useful tool for studying the dopamine system. However, one of the main limitations of using this compound is its potential for abuse. Therefore, it is important to handle this compound with care and to use it only for scientific research purposes.
将来の方向性
There are many future directions for the study of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone. One possible direction is the development of new drugs based on the structure of this compound. Another possible direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, more research is needed to understand the mechanism of action of this compound and its potential for abuse.
Conclusion
In conclusion, 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a unique chemical compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. This compound has the potential to be a useful tool for studying the dopamine system and for the development of new drugs. However, it is important to handle this compound with care and to use it only for scientific research purposes.
合成法
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone can be synthesized using various methods. One of the most common methods is the reaction between 4-methylpiperidine and tert-butyl thiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction takes place at room temperature and yields 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone as the main product.
科学的研究の応用
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research applications. It has been used as a reference compound for the development of new drugs and as a tool for studying the structure-activity relationship of various compounds. This compound has also been used in the development of new analytical methods for the detection and quantification of drugs in biological samples.
特性
IUPAC Name |
2-tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-10-5-7-13(8-6-10)11(14)9-15-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUBAYDNFSAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)





![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)


![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)



![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)